4-ethoxy-3-nitro-N-3-pyridinylbenzamide
Description
4-Ethoxy-3-nitro-N-3-pyridinylbenzamide is a benzamide derivative characterized by an ethoxy group at the 4-position, a nitro group at the 3-position of the benzene ring, and an amide linkage to a pyridin-3-yl substituent. The pyridin-3-yl moiety may facilitate hydrogen bonding or π-π stacking in biological systems.
Properties
IUPAC Name |
4-ethoxy-3-nitro-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-2-21-13-6-5-10(8-12(13)17(19)20)14(18)16-11-4-3-7-15-9-11/h3-9H,2H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBCAAMTMFGVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs and their substituent differences:
Analysis of Substituent Effects
- Nitro vs. Methyl/Methoxy Groups : The nitro group (electron-withdrawing) in this compound may enhance electrophilic reactivity compared to methyl (electron-donating) or methoxy (moderately electron-donating) substituents in analogs like 4-methyl-3-nitro-N-(2-pyridinylmethyl)benzamide and 4-methoxy-N-pyridin-3-yl-benzamide . This could influence metabolic stability or binding to electron-rich targets.
- Pyridine Position: Pyridin-3-yl (as in the target compound) vs.
- Trifluoromethyl Substitution : The trifluoromethyl group in increases lipophilicity and metabolic resistance compared to nitro or ethoxy groups, which may enhance bioavailability.
- Hydrazide vs.
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